[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid
Description
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid is a synthetic organic compound characterized by a pyrrolidine core substituted with a benzyl group at the 1-position and an ethylamino-methyl group at the 3-position, linked to an acetic acid moiety.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17(13-16(19)20)11-15-8-9-18(12-15)10-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMQSUSIMGKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the Ethyl-Amino-Acetic Acid Moiety: This step involves the reaction of the intermediate compound with ethyl-amino-acetic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on available information:
Structural Analog: Benzeneacetic Acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] (CAS 870964-67-3)
Key Differences and Implications :
Functional Implications :
- Acidic Moieties : The acetic acid group in the target compound could enhance solubility in aqueous environments compared to the benzeneacetic acid derivative, which has a phenyl group directly attached to the acid.
Broader Context of Acetic Acid Derivatives
While focuses on acetic acid production (Monsanto vs. However, the use of iridium catalysts (Cativa process) highlights advancements in catalytic efficiency for acetic acid derivatives, which may inspire optimized synthetic routes for similar compounds .
Research Findings and Limitations
- Gaps in Evidence: No direct pharmacological or synthetic data for the target compound was found in the provided sources. Comparisons are inferred from structural analogs like CAS 870964-67-3.
- Hypothetical Applications : Based on its structure, the target compound may interact with neurotransmitter receptors (e.g., acetylcholine or dopamine receptors) due to its pyrrolidine-ethylamine motif.
Biological Activity
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl group and an ethyl amino group. Its molecular formula is CHNO, with a molecular weight of approximately 276.37 g/mol. The presence of both amino and carboxylic acid functional groups facilitates various chemical reactions, making it a versatile candidate for further modifications.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA) pathways. The compound acts as a modulator of these systems, influencing neuronal excitability and synaptic transmission.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.
- Receptor Interaction : It has been shown to bind to various receptors, potentially acting as an agonist or antagonist depending on the context.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
- Anticancer Properties : Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Activity : The compound has demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Study : In a study involving rat models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.
- Cancer Cell Line Testing : In vitro assays showed that the compound significantly inhibited the growth of FaDu hypopharyngeal tumor cells, with IC50 values comparable to established chemotherapeutics like bleomycin .
- Anti-inflammatory Mechanism : Research indicated that this compound downregulated pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Neuroprotective |
| Compound B | Structure B | Anticancer |
| Compound C | Structure C | Anti-inflammatory |
Q & A
What are the established synthetic routes for [(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid, and how can reaction conditions be optimized for higher yields?
Basic:
The synthesis typically involves coupling pyrrolidine derivatives with ethyl-amino-acetic acid moieties. A common method uses carbodiimide crosslinkers like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate carboxylic acid intermediates, followed by purification via column chromatography . For example, reacting 1-benzyl-pyrrolidin-3-ylmethanol with ethylamino-acetic acid under reflux in anhydrous dichloromethane yields the target compound.
Advanced:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
- Catalyst screening : Alternative coupling agents like EDC/HOBt may reduce side reactions compared to DCC .
- Temperature control : Lower temperatures (0–5°C) minimize racemization of chiral centers in the pyrrolidine ring.
- Scalability : Continuous-flow reactors enhance reproducibility for multi-gram syntheses.
Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Basic:
- NMR : 1H NMR (400 MHz, DMSO-d6) confirms the ethyl-amino group (δ 2.6–3.1 ppm, multiplet) and benzyl protons (δ 7.2–7.4 ppm, aromatic). 13C NMR verifies the carboxylic acid carbonyl (δ 170–175 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with UV detection at 254 nm.
Advanced:
- Hyphenated techniques : LC-MS (ESI+) identifies molecular ions ([M+H]+ ≈ 307 m/z) and detects trace impurities.
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .
- Contradiction resolution : Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR (VT-NMR) or DFT calculations clarify dynamic effects .
How does the benzyl-pyrrolidine moiety influence the compound’s biological activity, and what in vitro assays are suitable for evaluating its receptor interactions?
Basic:
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Standard in vitro assays include:
- Radioligand binding : Screen for affinity at GPCRs (e.g., dopamine or serotonin receptors) using tritiated ligands .
- Enzyme inhibition : Measure IC50 against acetylcholinesterase via Ellman’s assay.
Advanced:
- Structure-activity relationship (SAR) : Modifying the pyrrolidine’s substituents (e.g., replacing benzyl with substituted aryl groups) alters selectivity.
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in neuronal cell lines .
What pharmacokinetic challenges are associated with this compound, and how can metabolic stability be improved?
Basic:
- Absorption : Low oral bioavailability (<30%) due to high polarity; logP ≈ 1.2 (predicted).
- Metabolism : CYP3A4-mediated oxidation of the benzyl group generates inactive metabolites.
Advanced:
- Prodrug strategies : Esterification of the carboxylic acid improves membrane permeability .
- Isotope labeling : 14C-tracing in rodent models quantifies tissue distribution and clearance rates.
- Metabolite profiling : LC-HRMS identifies major phase I/II metabolites for structural optimization .
How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
Basic:
- Reagent validation : Confirm compound purity (>95% by HPLC) and exclude batch-to-batch variability.
- Assay controls : Use known agonists/antagonists (e.g., atropine for muscarinic receptors) to validate experimental conditions .
Advanced:
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to explain divergent activity at homologous receptors .
- Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates to distinguish true affinity from assay artifacts.
- Meta-analysis : Compare raw datasets across publications to identify confounding factors (e.g., cell line differences).
What safety protocols are recommended for handling this compound in laboratory settings?
Basic:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
Advanced:
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risks.
- Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
